(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, a derivative of benzothiazole and benzamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N2O3S. Its structure features a methoxy-substituted benzothiazole moiety linked to a sulfonyl group through a piperidine ring, which may influence its biological activity.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Antiviral Activity : Related compounds have shown effectiveness against viral infections, particularly Hepatitis B virus (HBV) and other viral strains. The mechanism often involves modulation of intracellular proteins such as APOBEC3G, which plays a role in inhibiting viral replication .
- Inhibition of Choline Transporters : Similar derivatives have demonstrated inhibitory effects on presynaptic choline transporters, which are crucial for neurotransmitter release and have implications in neurological disorders .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The sulfonamide group may interact with enzymatic targets, potentially inhibiting pathways involved in disease processes.
- Modulation of Protein Interactions : The benzothiazole moiety can participate in π-π stacking and hydrogen bonding with biological macromolecules, influencing their activity.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications on the benzamide and piperidine rings can significantly alter the potency and selectivity of the compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and binding affinity .
- Piperidine Variants : Different piperidine derivatives have been tested to optimize their interaction with target proteins, leading to variations in potency against choline transporters .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antiviral Screening : In vitro studies demonstrated that derivatives with similar structures exhibit broad-spectrum antiviral effects against HBV by increasing intracellular levels of antiviral proteins .
- Choline Transporter Inhibition : A series of 4-methoxybenzamides were screened for their ability to inhibit choline transporters. Compounds with structural similarities to the target compound showed significant inhibitory activity, indicating potential applications in treating neurological conditions .
Data Table: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antiviral | N-(4-chlorophenyl)-4-methoxy... | Inhibits HBV replication; increases APOBEC3G levels |
Choline Transporter | 4-Methoxy-3-(piperidin-4-yl)... | Significant inhibition at low concentrations |
Enzyme Inhibition | Various benzamide derivatives | Modulates enzyme activity linked to disease pathways |
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-15-7-4-5-14-25(15)31(27,28)17-12-10-16(11-13-17)21(26)23-22-24(2)20-18(29-3)8-6-9-19(20)30-22/h6,8-13,15H,4-5,7,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZSUVNHSOYOAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.